3-Methoxybenzamide

Beschreibung

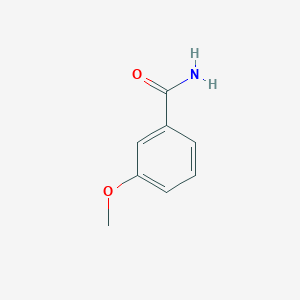

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPLPDIMEREJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206848 | |

| Record name | 3-Methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5813-86-5 | |

| Record name | 3-Methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5813-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxybenzamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-Anisamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Anisamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8502TLK98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-Methoxybenzamide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Methoxybenzamide (3-MBA) is a small molecule inhibitor primarily recognized for its activity against Poly(ADP-ribose) Polymerases (PARPs) and, more broadly, ADP-ribosyltransferases (ADPRTs).[1][2][3] Its mechanism of action is centered on the competitive inhibition of these enzymes, which play critical roles in DNA repair, cell signaling, and genomic stability.[3][4] In addition to its effects in eukaryotic systems, 3-MBA has a distinct mechanism in prokaryotes, where it disrupts cell division by targeting the FtsZ protein in bacteria such as Bacillus subtilis.[1][5] This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Primary Mechanism of Action: PARP/ADPRT Inhibition

The most well-documented mechanism of action for this compound in eukaryotic cells is the inhibition of PARP enzymes.[6][7] PARPs are a family of proteins crucial for cellular responses to DNA damage.

The Role of PARP in DNA Damage Repair

Upon detection of a DNA single-strand break, PARP1 binds to the damaged site. This binding triggers its enzymatic activity, wherein it cleaves NAD+ into nicotinamide and ADP-ribose. PARP1 then polymerizes the ADP-ribose units onto itself and other acceptor proteins near the DNA lesion, forming long, branched chains of poly(ADP-ribose) (PAR). This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

Inhibition by this compound

This compound acts as a competitive inhibitor of the PARP catalytic domain.[3] By occupying the NAD+ binding site, it prevents the synthesis of PAR. This enzymatic blockade has several downstream consequences:

-

Impaired DNA Repair: The recruitment of DNA repair machinery to sites of damage is hindered, leading to the accumulation of unresolved single-strand breaks.

-

Synthetic Lethality: In cells with pre-existing defects in other DNA repair pathways (e.g., mutations in BRCA1/2), the inhibition of PARP-mediated repair can lead to the collapse of replication forks and the formation of cytotoxic double-strand breaks, ultimately resulting in cell death. This concept is a cornerstone of PARP inhibitor-based cancer therapy.[8]

-

Sensitization to DNA-damaging Agents: By compromising a key repair pathway, 3-MBA can enhance the cytotoxic effects of chemotherapy or radiation that induce DNA damage.[9]

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 5813-86-5|DC Chemicals [dcchemicals.com]

- 3. abmole.com [abmole.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Lethal Effect of a Benzamide Derivative, this compound, Can Be Suppressed by Mutations within a Cell Division Gene, ftsZ, in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. This compound | C8H9NO2 | CID 98487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Augmentation of the antitumor effects of PARP inhibitors in triple-negative breast cancer via degradation by hydrophobic tagging modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Activities of 3-Methoxybenzamide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzamide (3-MBA) is a small molecule inhibitor with a spectrum of biological activities that have garnered interest in various research fields, from microbiology to oncology. Primarily recognized as an inhibitor of ADP-ribosyltransferase (ADPRT) and Poly(ADP-ribose) polymerase (PARP), its effects extend to the modulation of bacterial cell division and the induction of responses in eukaryotic cells. This technical guide provides a comprehensive overview of the core biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Biological Activities and Mechanisms of Action

This compound's primary mechanisms of action revolve around the inhibition of two key enzyme families:

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: 3-MBA acts as a competitive inhibitor of PARP enzymes, which are crucial for DNA repair. By blocking PARP activity, 3-MBA can potentiate the effects of DNA-damaging agents and induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] The inhibition of PARP leads to the accumulation of single-strand DNA breaks, which can be converted into lethal double-strand breaks during replication.[1]

-

ADP-ribosyltransferase (ADPRT) Inhibition: As a general inhibitor of ADPRTs, 3-MBA can affect various cellular processes that are regulated by ADP-ribosylation.[3][4] This broader activity contributes to its diverse biological effects.

-

Bacterial Cell Division Inhibition: In bacteria, particularly Bacillus subtilis, this compound targets the FtsZ protein, a homolog of eukaryotic tubulin that is essential for cell division.[4][5] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring at the division site, leading to cell filamentation and eventual lysis.[4][6] While 3-MBA is a known ADPRT inhibitor, it is believed to directly or indirectly affect FtsZ function.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

Table 1: Inhibitory Activity of this compound

| Target/Organism | Assay Type | Parameter | Value | Reference(s) |

| Poly(ADP-ribose) synthetase | Enzyme Inhibition | Ki | < 2 µM | N/A |

| Bacillus subtilis | Growth Inhibition | MIC | ≥5 mM | [6] |

| Bacillus subtilis | Growth Inhibition | MIC | 2048 µg/mL | [5] |

| Bacillus subtilis (mutant FtsZ) | Growth Inhibition | No inhibition | up to 35 mM | [6] |

Table 2: Biological Effects of this compound in a Cellular Context

| Cell Type/Organism | Effect | Concentration Range | Reference(s) |

| Bacillus subtilis | Inhibition of cell division, filamentation, and lysis | 0-30 mM | [3] |

| Blue potato (Solanum tuberosum) | Enhanced in vitro growth and microtuberization | 0.2 to 0.6 mM | [3] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity.

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO at the same concentration as the highest 3-MBA concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of a cell population.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships associated with this compound's biological activity.

Caption: PARP Inhibition Pathway of this compound.

Caption: 3-MBA's Inhibition of Bacterial Cell Division via FtsZ.

Conclusion

This compound presents a multifaceted profile of biological activity, with well-defined inhibitory effects on PARP, ADPRT, and the bacterial cell division protein FtsZ. Its ability to modulate these fundamental cellular processes underscores its potential as a research tool and as a scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and antibacterials. This guide provides a foundational resource for scientists and researchers to further explore and harness the biological potential of this compound. Further investigations are warranted to fully elucidate its spectrum of activity and to explore its therapeutic applications.

References

- 1. onclive.com [onclive.com]

- 2. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Lethal Effect of a Benzamide Derivative, this compound, Can Be Suppressed by Mutations within a Cell Division Gene, ftsZ, in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 6. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxybenzamide chemical properties

An In-depth Technical Guide on 3-Methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as m-Anisamide, is a chemical compound with the formula C₈H₉NO₂.[1] It belongs to the benzamide class of organic compounds.[2] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, biological activity, and safety information. Notably, this compound is recognized as a competitive inhibitor of poly(ADP-ribose) synthetase (PARP) and ADP-ribosyltransferase (ADPRT), making it a subject of interest in biochemical and pharmaceutical research.[3][4]

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| CAS Number | 5813-86-5 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | m-Anisamide, m-Methoxybenzamide | [1][5] |

| Melting Point | 132.5-135.5 °C | [5] |

| Boiling Point | 280 °C at 760 mmHg | [6] |

| Density | 1.143 g/cm³ | [6] |

| pKa | 15.81 ± 0.50 (Predicted) | [6] |

| Flash Point | 146.8 °C | [6] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. Key spectral data are provided below.

| Spectroscopic Data | Details |

| ¹H NMR | Spectrum available (400 MHz in DMSO-d6).[6] |

| ¹³C NMR | Spectrum available (in DMSO-d6).[7] |

| Infrared (IR) | KBr disc and nujol mull spectra are available.[6][8] |

| Mass Spectrometry (MS) | Mass spectrum data is available from NIST.[9] The molecular ion peak is at m/z 151.[10] |

Solubility

The solubility of a compound is a crucial parameter for designing in vitro and in vivo experiments.

| Solvent | Solubility | Reference |

| Water | Soluble | [6][11] |

| DMSO | 27 mg/mL (at 25°C)[3], 100 mg/mL (may require ultrasound)[4] | [3][4] |

| Ethanol (95%) | Soluble (related compound 3-Methoxybenzoic acid is soluble) | [12] |

| Methanol | Soluble (related compound 3-Methoxybenzoic acid is soluble) | [12] |

Synthesis and Characterization

General Synthesis Protocol

This compound can be synthesized through the reaction of 3-methoxybenzoyl chloride with ammonia. A related synthesis is the reaction of 3-methoxybenzoyl chloride with an amine to form an N-substituted benzamide.[13] A general conceptual workflow for its preparation is outlined below.

Experimental Protocol: Synthesis of this compound

-

Acyl Chloride Formation : 3-Methoxybenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the reaction is complete (cessation of gas evolution). The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 3-methoxybenzoyl chloride.

-

Amidation : The crude 3-methoxybenzoyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath. Concentrated aqueous ammonia is added dropwise with vigorous stirring.

-

Work-up : After the addition is complete, the reaction mixture is stirred for an additional period at room temperature. The resulting solid precipitate is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether.

-

Purification : The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent, typically DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy : The IR spectrum is obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or as a nujol mull to identify characteristic functional group frequencies.

-

Mass Spectrometry (MS) : Mass spectra are acquired using techniques such as electron ionization (EI) to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Biological Activity and Mechanism of Action

This compound is a known inhibitor of ADP-ribosyltransferase (ADPRT) and poly(ADP-ribose) polymerase (PARP).[3][4] PARP is a family of enzymes involved in cellular processes such as DNA repair, genomic stability, and programmed cell death. By inhibiting PARP, this compound can interfere with these pathways.

Specifically, it acts as a competitive inhibitor with a Ki of less than 2 μM for poly(ADP-ribose) synthetase.[3] This inhibition of PARP activity can prevent the synthesis of poly(ADP-ribose) chains, a crucial step in the DNA damage response. In bacteria like Bacillus subtilis, this compound has been shown to inhibit cell division by affecting the FtsZ protein, which is essential for forming the contractile ring during cytokinesis.[4][11]

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as a combustible solid.[5]

-

Hazard Statements :

-

Precautionary Statements :

-

Personal Protective Equipment (PPE) : Eyeshields, gloves, and a type N95 (US) dust mask are recommended.[5]

-

Storage : Store in a cool, well-ventilated area in a tightly sealed container.[14] Recommended storage temperatures are -20°C for powder and -80°C when in solvent.[14]

Conclusion

This compound is a well-characterized benzamide derivative with significant biological activity as a PARP inhibitor. Its defined chemical and physical properties, along with established analytical and synthetic methodologies, make it a valuable tool for research in enzymology, cell biology, and drug development. Proper adherence to safety protocols is essential when handling this compound.

References

- 1. This compound | C8H9NO2 | CID 98487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. abmole.com [abmole.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3-メトキシベンズアミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. This compound(5813-86-5) 13C NMR spectrum [chemicalbook.com]

- 8. This compound(5813-86-5) IR Spectrum [m.chemicalbook.com]

- 9. m-Methoxybenzamide [webbook.nist.gov]

- 10. 4-Methoxybenzamide(3424-93-9) IR Spectrum [m.chemicalbook.com]

- 11. This compound | 5813-86-5 [chemicalbook.com]

- 12. 3-Methoxybenzoic acid, 99% | Fisher Scientific [fishersci.ca]

- 13. prepchem.com [prepchem.com]

- 14. This compound|5813-86-5|MSDS [dcchemicals.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Methoxybenzamide: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxybenzamide, a chemical compound of significant interest in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, and critically, outlines detailed experimental protocols for its synthesis from common starting materials. Furthermore, it delves into its biological role as an inhibitor of Poly (ADP-ribose) polymerase (PARP) and ADP-ribosyltransferase (ART), crucial enzymes involved in DNA repair and cellular signaling. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound, also known as m-anisamide, is an organic compound with the chemical formula C₈H₉NO₂.[1] Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and an amide group (-CONH₂) at positions 3 and 1, respectively.

Structure:

Chemical Structure of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | m-Anisamide, m-Methoxybenzamide | [1] |

| CAS Number | 5813-86-5 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 132.5-135.5 °C | |

| Solubility | Soluble in water | |

| pKa | 15.81 (predicted) |

Synthesis of this compound

This compound can be synthesized through several routes. The two most common laboratory methods start from 3-methoxybenzoic acid or 3-methoxybenzonitrile.

Synthesis from 3-Methoxybenzoic Acid

This is a two-step process that involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.

Workflow:

Synthesis of this compound from 3-Methoxybenzoic Acid.

Experimental Protocol:

Step 1: Synthesis of 3-Methoxybenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-methoxybenzoic acid.

-

Add thionyl chloride (SOCl₂) in excess (typically 2-3 equivalents).

-

Gently heat the reaction mixture to reflux (around 80-90°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-methoxybenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Cool the crude 3-methoxybenzoyl chloride in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonia (ammonium hydroxide) with vigorous stirring. An exothermic reaction will occur, and a white precipitate of this compound will form.

-

Continue stirring for about 30 minutes to ensure the completion of the reaction.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted ammonia and ammonium chloride.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

A patent describes a similar industrial-scale process where 3-methoxybenzoic acid is reacted with thionyl chloride in toluene, followed by reaction with aqueous ammonia.[3][4]

Synthesis from 3-Methoxybenzonitrile

This method involves the hydrolysis of the nitrile group to an amide.

Workflow:

Synthesis of this compound from 3-Methoxybenzonitrile.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3-methoxybenzonitrile in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).

-

Add a catalyst for the hydrolysis. This can be either a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If an acid catalyst was used, neutralize the mixture with a base (e.g., sodium bicarbonate solution). If a base catalyst was used, neutralize with an acid (e.g., dilute hydrochloric acid).

-

The product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with water.

-

Purify the crude this compound by recrystallization.

A patent for the preparation of 3-methoxypropiophenone describes the dehydration of this compound to 3-methoxybenzonitrile, indicating the reversibility of this reaction under certain conditions.[3][4]

Spectroscopic Data

The structure of synthesized this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and the amide protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.8 ppm. The methoxy protons will be a sharp singlet at around δ 3.8 ppm, and the amide protons will appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum will show signals for the eight distinct carbon atoms in the molecule.[5] The carbonyl carbon of the amide will be the most downfield signal. |

| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).[6][7] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z 151, corresponding to the molecular weight of this compound.[7] |

Biological Activity: PARP and ADP-Ribosyltransferase Inhibition

This compound is a known inhibitor of Poly (ADP-ribose) polymerase (PARP) and ADP-ribosyltransferase (ART) enzymes.[8] These enzymes play a critical role in various cellular processes, most notably in the DNA damage response (DDR).

Signaling Pathway:

Simplified Signaling Pathway of PARP Inhibition by this compound.

Mechanism of Action:

PARP enzymes, particularly PARP1, are activated by DNA single-strand breaks (SSBs).[9] Upon activation, PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[10] This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, initiating the base excision repair (BER) pathway.[10]

This compound acts as a competitive inhibitor of PARP, preventing the synthesis of PAR.[8] This inhibition has several consequences:

-

Inhibition of DNA Repair: The recruitment of DNA repair machinery is hampered, leading to the accumulation of unrepaired SSBs.[9]

-

Synthetic Lethality: In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) for double-strand break (DSB) repair (e.g., those with BRCA1/2 mutations), the accumulation of SSBs is particularly detrimental. During DNA replication, these SSBs are converted into toxic DSBs.[10] Since the HR pathway is deficient, these cells are unable to repair the DSBs and undergo apoptosis. This concept is known as synthetic lethality and is a key strategy in cancer therapy.[10]

ADP-ribosylation is a broader post-translational modification involved in various cellular signaling pathways, gene regulation, and apoptosis.[11] By inhibiting ARTs, this compound can modulate these processes, making it a valuable tool for studying their functions.

Conclusion

This compound is a versatile molecule with important applications in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, properties, and synthesis, including actionable experimental protocols. Furthermore, the elucidation of its role as a PARP and ART inhibitor highlights its potential as a lead compound in drug discovery, particularly in the development of novel anticancer agents. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize and explore the potential of this compound in their work.

References

- 1. This compound | C8H9NO2 | CID 98487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. CN101671245A - Process for preparing 3-methoxypropiophenone - Google Patents [patents.google.com]

- 4. CN101671245B - Process for preparing 3-methoxypropiophenone - Google Patents [patents.google.com]

- 5. This compound(5813-86-5) 13C NMR [m.chemicalbook.com]

- 6. This compound(5813-86-5) IR Spectrum [m.chemicalbook.com]

- 7. m-Methoxybenzamide [webbook.nist.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Poly(ADP-ribosyl)ation in DNA Damage Response and Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxybenzamide: A Technical Guide to its Function as a PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzamide is a benzamide derivative that has been identified as an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP enzymes are crucial players in the cellular response to DNA damage, particularly in the repair of single-strand breaks. Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This technical guide provides a comprehensive overview of this compound as a PARP inhibitor, detailing its mechanism of action, quantitative inhibitory data for related compounds, experimental protocols for its evaluation, and its impact on cellular signaling pathways.

Mechanism of Action

This compound, like other benzamide-based PARP inhibitors, functions as a competitive inhibitor of the PARP enzyme. It binds to the nicotinamide-adenine dinucleotide (NAD+) binding site within the catalytic domain of PARP. By occupying this site, it prevents PARP from using NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins to the site of DNA damage. The accumulation of unrepaired single-strand breaks ultimately leads to the formation of cytotoxic double-strand breaks during DNA replication, a phenomenon that is particularly detrimental to cancer cells with compromised homologous recombination repair pathways.

Quantitative Data on PARP Inhibition

| Compound | Target | IC50 Value | Cell Line/System | Reference |

| 3-Aminobenzamide | PARP | ~50 nM | CHO cells | [2] |

| 4-Methoxybenzamide | PARP16 | 10,000 nM | Enzymatic Assay | [3] |

Note: The IC50 value for 3-aminobenzamide suggests potent inhibition of PARP activity. Further enzymatic and cell-based assays are necessary to determine the specific inhibitory profile of this compound against various PARP isoforms.

Signaling Pathways

The inhibition of PARP by this compound has significant downstream effects on cellular signaling pathways, primarily those involved in DNA damage response and cell cycle regulation. By preventing the synthesis of PAR, this compound disrupts the recruitment of key DNA repair factors to sites of DNA damage. This can lead to the activation of alternative repair pathways or, in cells with deficient repair mechanisms, the induction of apoptosis. One notable downstream effect is the suppression of the p53-dependent signaling pathway. Inhibition of PARP has been shown to reduce the expression of p53-responsive genes such as Waf1/Cip1/p21 and Mdm2.

Caption: PARP-1 signaling pathway and its inhibition by this compound.

Experimental Protocols

The evaluation of this compound as a PARP inhibitor involves both enzymatic and cell-based assays.

Enzymatic PARP Inhibition Assay

This assay directly measures the ability of this compound to inhibit the catalytic activity of purified PARP enzymes.

Materials:

-

Purified recombinant PARP enzyme (e.g., PARP-1, PARP-2)

-

Histone H1 (as a substrate for PARP)

-

Biotinylated NAD+

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

96-well white plates

-

Plate reader with luminescence detection

Protocol:

-

Coat the 96-well plate with Histone H1 overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add serial dilutions of this compound to the wells.

-

Add the PARP enzyme to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate for 1 hour at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based PARP Inhibition Assay

This assay assesses the ability of this compound to inhibit PARP activity within a cellular context.

Materials:

-

Cancer cell line of interest (e.g., BRCA-deficient cell line)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., H2O2 or MMS)

-

This compound

-

Lysis buffer

-

Antibodies against PAR (for Western blot or ELISA)

-

96-well clear bottom plates

-

Immunofluorescence reagents (optional)

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce DNA damage by adding a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).

-

Wash the cells with PBS.

-

Lyse the cells and collect the lysates.

-

Quantify the level of PAR using either a Western blot or an ELISA-based assay with an anti-PAR antibody.

-

Alternatively, fix the cells and perform immunofluorescence staining for PAR to visualize the inhibition of PAR formation in situ.

-

Determine the concentration of this compound that leads to a significant reduction in PAR levels.

Caption: Experimental workflow for evaluating this compound as a PARP inhibitor.

Conclusion

This compound represents a promising scaffold for the development of novel PARP inhibitors. Its structural similarity to other known potent benzamide-based inhibitors suggests it is likely to exhibit significant inhibitory activity against PARP enzymes. The provided experimental protocols offer a clear framework for the detailed characterization of its potency and cellular effects. Further investigation into its specific IC50 values against a panel of PARP isoforms and its broader impact on cellular signaling pathways will be crucial for its potential development as a therapeutic agent. The diagrams presented in this guide offer a visual representation of the key concepts and workflows for researchers in this field.

References

3-Methoxybenzamide: A Technical Whitepaper on its Core Function as a PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybenzamide (3-MBA) is a foundational small molecule inhibitor of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical to the DNA damage response. As a competitive inhibitor of the coenzyme nicotinamide adenine dinucleotide (NAD+), 3-MBA prevents the synthesis of poly(ADP-ribose) chains, thereby disrupting the repair of DNA single-strand breaks. This mechanism not only potentiates the cytotoxic effects of DNA-damaging chemotherapeutics but also forms the basis of synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. This technical guide provides an in-depth review of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Introduction to PARP and the Role of this compound

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that function as critical sensors and signal transducers in the DNA Damage Response (DDR). Upon detecting a DNA single-strand break (SSB), PARP1, the most abundant and well-studied member, binds to the damaged site. This binding activates its catalytic activity, leading to the cleavage of NAD+ and the subsequent synthesis and covalent attachment of long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other nuclear proteins, such as histones.[1] These negatively charged PAR chains act as a scaffold, recruiting key components of the Base Excision Repair (BER) pathway, including XRCC1 and DNA Ligase III, to the site of damage to effect repair.[1]

This compound is a benzamide derivative that functions as a first-generation PARP inhibitor. By mimicking the nicotinamide moiety of NAD+, it competitively binds to the catalytic domain of PARP enzymes.[2] This inhibition prevents PAR chain formation, stalling the repair of SSBs. Unrepaired SSBs can collapse replication forks during S-phase, leading to the formation of highly cytotoxic DNA double-strand breaks (DSBs).[1] In healthy cells, these DSBs can be efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1 or BRCA2 mutations), the accumulation of DSBs leads to genomic instability and cell death—a concept known as synthetic lethality.[3]

Quantitative Data on Inhibitory Activity and Cellular Effects

The following tables summarize the quantitative data regarding the inhibitory potency of benzamide-class PARP inhibitors and their effects on cancer cell lines, particularly in combination with DNA-damaging agents.

Table 1: In Vitro Inhibitory Activity of Benzamide-Class PARP Inhibitors

| Compound | Target | IC50 Value | Assay Type | Reference |

| 3-Aminobenzamide | PARP1 | ~45 µM | Fluorometric | [4] |

| 3-Aminobenzamide | PARP | 2 µM - 10 mM | Colorimetric | [5] |

Note: Specific IC50 data for this compound is not consistently reported in publicly available literature. Data for the structurally and functionally similar compound 3-Aminobenzamide is provided as a representative for this early class of inhibitors.

Table 2: Cellular Activity and Chemosensitization

| Cell Line | Primary Cancer | Treatment | Effect | Reference |

| V79 Hamster Cells | Lung Fibroblast | Methyl Methanesulphonate (MMS) + 5 mM 3-Aminobenzamide | 5-fold increase in the lifetime of DNA strand breaks | [6] |

| Glioblastoma (GBM) Cells | Brain | Temozolomide (TMZ) + Letrozole (LTZ)** | LTZ enhances TMZ-induced DNA damage and reduces TMZ EC50 for caspase 3/7 induction from 93.8 µM to 5.1 µM in G75 cells. | [7] |

*Note: While this study uses Letrozole, it demonstrates the principle of combining a sensitizing agent with a DNA-damaging drug like TMZ, a common strategy for PARP inhibitors.

Signaling Pathways and Mechanisms of Action

The function of this compound is best understood by visualizing its impact on key cellular pathways related to DNA repair and cell survival.

DNA Damage Response: PARP-Mediated Base Excision Repair

The following diagram illustrates the central role of PARP1 in the Base Excision Repair (BER) pathway and how this compound intervenes.

The Principle of Synthetic Lethality

The therapeutic potential of PARP inhibitors is most pronounced in cancer cells that have a pre-existing defect in Homologous Recombination (HR), the primary pathway for repairing DSBs. This diagram illustrates the concept of synthetic lethality.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound as a PARP inhibitor.

In Vitro Biochemical PARP Inhibition Assay

This protocol determines the direct inhibitory effect of 3-MBA on PARP enzyme activity. A universal colorimetric or chemiluminescent kit is typically used.[5][8]

Objective: To determine the IC50 value of this compound against purified PARP1 enzyme.

Materials:

-

High-binding 96-well plates, pre-coated with histones.

-

Purified recombinant human PARP1 enzyme.

-

PARP Buffer (e.g., Tris-HCl, MgCl2, DTT).

-

PARP Cocktail: Biotinylated NAD+ in PARP Buffer.

-

This compound stock solution (in DMSO).

-

Control inhibitor (e.g., 3-Aminobenzamide).

-

Wash Buffer (e.g., PBS + 0.1% Triton X-100).

-

Streptavidin-HRP conjugate.

-

Colorimetric (e.g., TMB) or Chemiluminescent (e.g., Luminol-based) substrate.

-

Stop Solution (for colorimetric assays, e.g., 0.5 M H2SO4).

-

Microplate reader.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in PARP Buffer. A typical concentration range would span from 10 nM to 10 mM. Prepare positive (enzyme, no inhibitor) and negative (no enzyme) controls.

-

Ribosylation Reaction:

-

To the histone-coated wells, add 25 µL of the diluted 3-MBA or control solutions.

-

Add 10 µL of PARP1 enzyme solution (e.g., 1 Unit/well) to all wells except the negative control.

-

Initiate the reaction by adding 15 µL of the PARP Cocktail (containing biotinylated NAD+).

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Wash the plate 4 times with Wash Buffer to remove unbound reagents.

-

Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate again 4 times with Wash Buffer.

-

Add 100 µL of the appropriate substrate (TMB or chemiluminescent).

-

If using TMB, incubate for 15-30 minutes, then add 50 µL of Stop Solution.

-

-

Data Acquisition: Read the absorbance (e.g., at 450 nm for TMB) or luminescence using a microplate reader.

-

Analysis: Normalize the data to the positive (100% activity) and negative (0% activity) controls. Plot the percentage of inhibition against the log concentration of this compound and fit a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Chemosensitization and Viability Assay

This protocol assesses the ability of 3-MBA to enhance the cytotoxicity of a DNA-damaging agent like temozolomide (TMZ).

Objective: To determine if sub-lethal concentrations of this compound sensitize cancer cells to TMZ.

Materials:

-

Cancer cell line (e.g., U87MG glioblastoma).[9]

-

Complete cell culture medium (e.g., DMEM + 10% FBS).

-

96-well clear-bottom, black-walled plates for fluorescence/luminescence assays.

-

Temozolomide (TMZ) stock solution.

-

This compound (3-MBA) stock solution.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or AlamarBlue™).

-

Luminometer or Fluorometer.

Procedure:

-

Cell Seeding: Seed cells into the 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare a dose-response matrix. One axis will be a serial dilution of TMZ (e.g., 0 - 1000 µM). The other axis will be different fixed concentrations of 3-MBA (e.g., 0 µM, 100 µM, 1 mM, 5 mM).

-

Include wells for "cells only" (no treatment) and "inhibitor only" controls.

-

Remove the old medium and add 100 µL of fresh medium containing the respective drug combinations to each well.

-

-

Incubation: Incubate the plate for a period corresponding to several cell cycles (e.g., 72 hours) at 37°C and 5% CO2.

-

Viability Measurement:

-

Equilibrate the plate and viability reagent to room temperature.

-

Add the viability reagent to each well according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent).

-

Incubate as required (e.g., 10 minutes for CellTiter-Glo®) to allow signal stabilization.

-

-

Data Acquisition: Measure luminescence or fluorescence using a microplate reader.

-

Analysis:

-

Normalize the readings to the untreated control wells (100% viability).

-

Plot cell viability against TMZ concentration for each fixed concentration of 3-MBA.

-

Calculate the IC50 of TMZ in the absence and presence of 3-MBA to determine the sensitization enhancement ratio.

-

Experimental Workflow Visualization

The logical flow for testing a potential PARP inhibitor from initial screening to cellular validation is outlined below.

Conclusion

This compound, along with related benzamides, represents a cornerstone in the history of cancer therapeutics targeting the DNA damage response. While its modest potency and specificity have been surpassed by newer generations of PARP inhibitors like Olaparib and Rucaparib, its role as a research tool has been invaluable. Studies with this compound were instrumental in validating the core principles of PARP inhibition: the disruption of single-strand break repair, the potentiation of DNA-damaging agents, and the elegant concept of synthetic lethality. For researchers and drug development professionals, understanding the function and experimental characterization of this foundational molecule provides essential context for the ongoing innovation in the field of DDR-targeted cancer therapy.

References

- 1. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Horizons of Synthetic Lethality in Cancer: Current Development and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. interchim.fr [interchim.fr]

- 6. Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potentiation of temozolomide activity against glioblastoma cells by aromatase inhibitor letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxybenzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physical, chemical, and biological properties of 3-Methoxybenzamide. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and the visualization of its biological mechanisms of action.

Core Physical and Chemical Properties

This compound, also known as m-anisamide, is a benzamide derivative with a methoxy group at the 3-position. Its chemical structure and core properties are summarized below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1][2][3] |

| Molecular Weight | 151.16 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline solid/powder | [1][2][6] |

| Melting Point | 132.5-135.5 °C | [4][5][7] |

| Boiling Point | 280 °C at 760 mmHg | [8] |

| Flash Point | 146.8 °C | [8] |

| pKa (Predicted) | 15.81 ± 0.50 | [8] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Soluble | [7][8] |

| Ethanol | ~1 mg/mL | [2] |

| DMSO | ~30 mg/mL, 100 mg/mL (with sonication) | [2][9] |

| Dimethylformamide (DMF) | ~30 mg/mL | [2] |

| DMSO:PBS (pH 7.2) 1:1 | ~0.50 mg/mL | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development. The following protocols are based on established chemical principles and can be adapted for specific laboratory conditions.

Synthesis of this compound from 3-Methoxybenzoic Acid

This protocol describes the conversion of 3-methoxybenzoic acid to this compound via an acyl chloride intermediate.

Experimental Workflow

Methodology:

-

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxybenzoic acid in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the dissolution of the starting material.

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, co-evaporate the residue with an anhydrous solvent like toluene.

-

Amidation: Dissolve the crude 3-methoxybenzoyl chloride in an inert anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane. Cool the solution in an ice bath. Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. A white precipitate of this compound will form.

-

Work-up: Continue stirring for an additional 30 minutes at room temperature. Collect the solid product by vacuum filtration and wash it with cold water to remove ammonium chloride. The crude product can then be dried.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Methodology:

-

Solvent Selection: Based on solubility data, a mixed solvent system or a single solvent where this compound has high solubility at elevated temperatures and low solubility at room temperature should be chosen. A mixture of ethanol and water or isopropanol and water is often effective for benzamide derivatives.

-

Dissolution: In a flask, add the crude this compound and a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair) until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a mixed solvent system, the less soluble solvent can be added dropwise to the hot solution until it becomes slightly turbid, then reheated to clarify and allowed to cool. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Methodology:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used for aromatic compounds. A typical gradient might start with a higher proportion of the aqueous phase and ramp up the organic phase concentration.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 230 nm or 270 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

-

Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally effective.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program: Start with an initial oven temperature of around 100 °C, hold for a few minutes, then ramp up to a final temperature of 250-280 °C.

-

Injection: Splitless or split injection depending on the sample concentration.

-

MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization is generally not necessary for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃): Expected signals include a singlet for the methoxy protons (~3.8 ppm), multiplets in the aromatic region (around 6.9-7.5 ppm) for the four benzene ring protons, and two broad singlets for the amide protons.

-

¹³C NMR (in CDCl₃): Expected signals include a peak for the methoxy carbon (~55 ppm), several peaks in the aromatic region (around 110-160 ppm), and a peak for the carbonyl carbon (~168 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Key Peaks: Expect characteristic peaks for N-H stretching of the primary amide (two bands in the region of 3100-3500 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching, as well as C-O stretching of the methoxy group.

Biological Activity and Signaling Pathways

This compound is a known inhibitor of poly(ADP-ribose) polymerase (PARP) and ADP-ribosyltransferase (ADPRTs).[7][9] It also exhibits inhibitory effects on the bacterial cell division protein FtsZ.[7][9]

PARP Inhibition and DNA Damage Repair

PARP enzymes, particularly PARP1, play a critical role in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of these breaks, which can result in the formation of double-strand breaks during DNA replication. In cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.

FtsZ Inhibition and Bacterial Cell Division

FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the divisome and guides septal peptidoglycan synthesis. Inhibition of FtsZ polymerization or destabilization of the Z-ring disrupts cell division, leading to filamentation and eventual cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

3-Methoxybenzamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3-Methoxybenzamide. The information is curated to support research, development, and formulation activities involving this compound.

Core Properties of this compound

| Property | Value | Source |

| CAS Number | 5813-86-5 | N/A |

| Molecular Formula | C₈H₉NO₂ | N/A |

| Molecular Weight | 151.16 g/mol | N/A |

| Melting Point | 132-135 °C | N/A |

| Synonyms | m-Anisamide, 3-MBA | N/A |

Solubility Profile

Understanding the solubility of this compound is crucial for its application in various experimental and formulation settings. Below is a summary of available quantitative solubility data.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Temperature | Method |

| Ethanol | ~1 mg/mL | Not Specified | Not Specified |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified | Not Specified |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified | Not Specified |

| DMSO | 10 mM (~1.51 mg/mL) | Not Specified | Product Information |

Experimental Protocols for Solubility Determination

Two common methods for determining solubility are the kinetic and thermodynamic (shake-flask) solubility assays.

1. Kinetic Solubility Assay Protocol

This high-throughput method is suitable for early-stage drug discovery.

-

Objective: To determine the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution.

-

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.

-

Incubation: Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours) with shaking.

-

Precipitation Detection: Measure the formation of precipitate. This can be done using:

-

Nephelometry: Measures light scattering from undissolved particles.

-

Direct UV/LC-MS Analysis: After incubation, filter or centrifuge the samples to remove any precipitate. The concentration of the dissolved compound in the supernatant/filtrate is then determined by UV spectroscopy or LC-MS against a standard curve.

-

-

Workflow for Kinetic Solubility Assay

Caption: Workflow for determining kinetic solubility.

2. Thermodynamic (Shake-Flask) Solubility Assay Protocol

This method determines the equilibrium solubility and is crucial for lead optimization and pre-formulation.

-

Objective: To determine the maximum concentration of a compound that can dissolve in a solvent at equilibrium.

-

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Further separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Carefully remove an aliquot of the supernatant/filtrate, dilute it appropriately, and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS.

-

Workflow for Thermodynamic Solubility Assay

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Stability Profile

Experimental Protocols for Stability Testing (Forced Degradation)

A stability-indicating method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, should be developed and validated to separate and quantify this compound from its potential degradation products.

1. Hydrolytic Degradation

-

Objective: To assess stability in aqueous solutions at different pH values.

-

Methodology:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., purified water), and basic (e.g., 0.1 M NaOH) conditions.

-

Incubate the solutions at a controlled temperature (e.g., 60-80°C) for a defined period.

-

Withdraw samples at various time points, neutralize if necessary, and analyze using the stability-indicating HPLC method to determine the percentage of degradation.

-

2. Oxidative Degradation

-

Objective: To evaluate the susceptibility of the molecule to oxidation.

-

Methodology:

-

Dissolve this compound in a solution containing an oxidizing agent, typically hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature or a slightly elevated temperature for a set duration.

-

Analyze samples at different time intervals by HPLC to quantify the remaining parent compound and any major degradants.

-

3. Photolytic Degradation

-

Objective: To determine the impact of light exposure on the stability of the compound.

-

Methodology:

-

Expose solid this compound and a solution of the compound to a controlled light source that provides both UV and visible light (e.g., a xenon lamp) as per ICH Q1B guidelines.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and control samples at a specified time point to assess the extent of photodegradation.

-

4. Thermal Degradation

-

Objective: To investigate the stability of the compound under heat stress.

-

Methodology:

-

Expose solid this compound to elevated temperatures (e.g., 80°C, 105°C) for a defined period.

-

Samples should be analyzed at various time points to determine the formation of any degradation products.

-

Workflow for Forced Degradation Studies

3-Methoxybenzamide (CAS 5813-86-5): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybenzamide (3-MBA), with the Chemical Abstracts Service (CAS) number 5813-86-5, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) and ADP-ribosyltransferase (ADPRT).[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological activities, and potential applications. Detailed experimental protocols for assessing its enzymatic inhibition, effects on bacterial cell division, and influence on plant tissue culture are provided. Furthermore, this guide illustrates key signaling pathways associated with PARP inhibition to support further research and drug development efforts.

Chemical and Physical Properties

This compound is a white solid organic compound.[6][7] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5813-86-5 | [1][2][3][6] |

| Molecular Formula | C8H9NO2 | [1][2][3][8] |

| Molecular Weight | 151.16 g/mol | [1][3][8][9] |

| IUPAC Name | This compound | [8] |

| Synonyms | m-Anisamide, Benzamide, 3-methoxy- | [3][8][10] |

| Appearance | White Solid | [6][7] |

| Melting Point | 132 - 135 °C | [6][7][9][11] |

| Solubility | DMSO: 27 mg/mL | [1] |

| SMILES | COc1cccc(c1)C(N)=O | [9] |

| InChI | 1S/C8H9NO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10) | [9] |

| InChIKey | VKPLPDIMEREJJF-UHFFFAOYSA-N | [9] |

Biological Activity and Applications

This compound is recognized primarily for its role as a competitive inhibitor of poly(ADP-ribose) polymerase (PARP) with a Ki value of less than 2 μM.[1] PARP is a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death.[8][10] By inhibiting PARP, this compound can potentiate the effects of DNA-damaging agents, a strategy explored in cancer therapy.

Beyond its effects on mammalian cells, this compound has demonstrated biological activity in other organisms:

-

Bacteriology: It inhibits cell division in Bacillus subtilis, leading to cell filamentation and lysis. This effect is linked to the inhibition of the cell division protein FtsZ.[2][4]

-

Plant Science: this compound has been shown to enhance in vitro plant growth and microtuberization in species like the blue potato (Solanum tuberosum).[2][4][12]

These diverse activities suggest its potential as a research tool in various fields, from oncology to microbiology and agriculture.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activity of this compound.

PARP1 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available colorimetric PARP assay kits and is suitable for determining the inhibitory activity of compounds like this compound.[13][14][15][16]

Objective: To quantify the inhibition of PARP1 activity by this compound in vitro.

Principle: The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a 96-well plate. The amount of incorporated biotin is detected using streptavidin-HRP and a colorimetric substrate.

Materials:

-

Human PARP1 enzyme

-

Histone H4

-

200 µM NAD+ solution

-

This compound (or other inhibitors)

-

PARP1 Assay Buffer (50 mM Tris-HCl, pH 8.0, 25 mM MgCl2, 0.1% Triton X-100)

-

Phosphate Buffered Saline (PBS)

-

PBST (PBS + 0.05% Tween-20)

-

Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

-

Streptavidin-HRP conjugate

-

Colorimetric HRP substrate (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Coating:

-

Dilute histone H4 to 10 µg/mL in PBS.

-

Add 50 µL of the histone H4 solution to each well of a 96-well plate.

-

Incubate overnight at 4°C.

-

Wash the plate three times with 200 µL/well of PBST.[14]

-

-

Blocking:

-

Add 200 µL/well of Blocking Buffer.

-

Incubate for 90 minutes at room temperature.[14]

-

Wash the plate three times with 200 µL/well of PBST.

-

-

Inhibitor Preparation:

-

Prepare a series of dilutions of this compound in PARP1 Assay Buffer. A final concentration range of 0.1 µM to 1 mM is a reasonable starting point.

-

-

Enzyme Reaction:

-

Prepare a Master Mix containing PARP1 Assay Buffer, activated DNA (if required by the enzyme), and biotinylated NAD+.

-

Add 25 µL of the this compound dilutions to the appropriate wells.

-

Add 25 µL of diluted PARP1 enzyme (e.g., 1 nM final concentration) to each well, except for the "no enzyme" control wells.[14]

-

Initiate the reaction by adding 50 µL of the Master Mix to all wells.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate four times with 200 µL/well of PBST.

-

Dilute Streptavidin-HRP in Blocking Buffer (e.g., 1:5000).

-

Add 100 µL of diluted Streptavidin-HRP to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate four times with 200 µL/well of PBST.

-

Add 100 µL of colorimetric HRP substrate to each well.

-

Incubate in the dark until sufficient color develops (typically 15-30 minutes).

-

Add 100 µL of stop solution to each well.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for the colorimetric PARP1 inhibition assay.

Analysis of Bacillus subtilis Cell Filamentation

This protocol describes a method to observe and quantify the filamentation of Bacillus subtilis cells induced by this compound using fluorescence microscopy.

Objective: To visualize and measure the effect of this compound on the morphology of Bacillus subtilis.

Principle: this compound inhibits FtsZ, a key protein in bacterial cell division, leading to the formation of elongated, filamentous cells. This can be observed using phase-contrast microscopy and quantified by measuring cell length.

Materials:

-

Bacillus subtilis strain (e.g., strain 168)

-

Luria-Bertani (LB) medium

-

This compound

-

Microscope slides and coverslips

-

Fluorescence microscope with phase-contrast capabilities

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Bacterial Culture:

-

Inoculate an overnight culture of Bacillus subtilis in LB medium at 37°C with shaking.

-

The next day, dilute the overnight culture into fresh LB medium to an OD600 of approximately 0.05.

-

Grow the culture at 37°C with shaking to mid-log phase (OD600 of 0.4-0.6).

-

-

Treatment:

-

Divide the culture into two flasks. To one, add this compound to a final concentration of 10 mM (or a desired concentration range). The other flask will serve as the untreated control.

-

Continue to incubate both cultures at 37°C with shaking.

-

-

Microscopy:

-

At various time points (e.g., 0, 1, 2, and 3 hours) after adding the inhibitor, take a small aliquot from each culture.

-

Place a drop of the culture onto a microscope slide and cover with a coverslip.

-

Observe the cells under a fluorescence microscope using phase-contrast optics.

-

Capture images of multiple fields of view for both the treated and untreated samples.

-

-

Image Analysis:

-

Use image analysis software to measure the length of at least 100 individual cells for each condition and time point.

-

Calculate the average cell length and standard deviation.

-

Compare the average cell length of the treated cells to the untreated control cells at each time point.

-

Caption: Experimental workflow for analyzing bacterial cell filamentation.

In Vitro Potato Microtuberization Assay

This protocol is a general guideline for assessing the effect of this compound on the in vitro formation of microtubers in potato.[17][18][19][20]